Di-n-octyl Sulfone
Overview
Description
Di-n-octyl sulfone is an organic compound with the chemical formula C16H34O2S. It is a colorless or pale yellow liquid with an oil-like odor. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Di-n-octyl Sulfone is soluble in many organic solvents . It can be used as a solvent in organic synthesis, for dissolving reactants and catalysts . It can also be used as a component in lubricating oils and plastic additives . In the field of electrochemistry, it has some applications, such as being used as an electrolyte or battery material .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-n-octyl sulfone can be synthesized through the oxidation of di-n-octyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure the reaction proceeds smoothly .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of n-octanol with concentrated sulfuric acid. This method is preferred due to its cost-effectiveness and the availability of raw materials. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Di-n-octyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce sulfonic acids.
Reduction: It can be reduced back to di-n-octyl sulfide using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Di-n-octyl sulfide.
Substitution: Various substituted sulfones depending on the nucleophile used.
Scientific Research Applications
Di-n-octyl sulfone has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, lubricants, and as an additive in various industrial processes
Comparison with Similar Compounds
- Di-n-butyl sulfone
- Dimethyl sulfone
- Diphenyl sulfone
Comparison: Di-n-octyl sulfone is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to shorter-chain sulfones like dimethyl sulfone. This results in higher boiling and melting points, making it suitable for applications requiring thermal stability. Additionally, the longer alkyl chains provide increased hydrophobicity, which can be advantageous in certain industrial and biological applications .
Properties
IUPAC Name |
1-octylsulfonyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2S/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPCGEVFZZYCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396570 | |
Record name | Di-n-octyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7726-20-7 | |
Record name | Di-n-octyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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